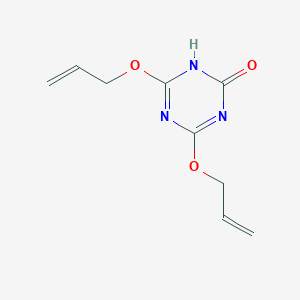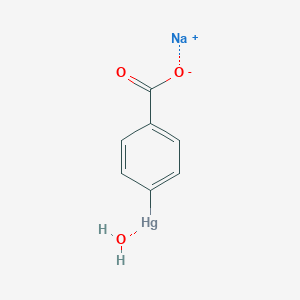
Bis(óxido(dioxo)niobio) de zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its intriguing chemical structure and versatility, making it a subject of study in areas such as catalysis, energy storage, and nanotechnology.
Aplicaciones Científicas De Investigación
Zinc bis[oxido(dioxo)niobium] finds applications in various scientific research areas, including:
Catalysis: The compound is used as a catalyst in several chemical reactions, including oxidation and hydrogenation processes.
Energy Storage: It is explored for use in energy storage devices such as batteries and supercapacitors due to its unique electrochemical properties.
Nanotechnology: The compound’s ability to form nanostructures makes it valuable in the development of nanomaterials for various applications.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.
Mecanismo De Acción
Mode of Action
It’s worth noting that zinc, a component of the compound, is known to participate in various biochemical processes, including catalysis, structural, and cellular regulatory functions . .
Biochemical Pathways
Zinc, a component of Zinc bis[oxido(dioxo)niobium], is involved in all major biochemical pathways . It participates in the transcription of DNA, translation of RNA, and ultimately cellular division . .
Pharmacokinetics
They are mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .
Análisis Bioquímico
Biochemical Properties
Zinc, an essential trace element, plays a vital role in many biological processes. It is involved in the regulation of cytokine expression, suppressing inflammation, and is also required to activate antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress . Zinc also plays a role in the correct functioning of lipid and glucose metabolism, regulating and forming the expression of insulin
Cellular Effects
Zinc ions have intracellular and extracellular regulatory functions in addition to their catalytic and structural functions . They affect signaling pathways involved in normal cell development, growth, differentiation, and death
Molecular Mechanism
The molecular mechanism of Zinc bis[oxido(dioxo)niobium] is not well-understood. Zinc is known to be involved in the regulation of cellular homeostasis, and disruptions in zinc homeostasis have been linked to disease progression
Temporal Effects in Laboratory Settings
The temporal effects of Zinc bis[oxido(dioxo)niobium] in laboratory settings are not well-documented. It is known that side reactions can occur during the synthesis of large-size ZnSe quantum dots, leading to the formation of zinc oxide (ZnO) and zinc bis[diphenylphosphinate] (Zn(DPPA)2) precipitates .
Dosage Effects in Animal Models
The effects of Zinc bis[oxido(dioxo)niobium] at different dosages in animal models are not well-documented. It is known that zinc oxide nanoparticles (ZnO NPs) have been studied for their toxic effects in animal models .
Metabolic Pathways
Zinc is involved in numerous metabolic pathways. It is an essential nutrient for the human body, participating in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases
Transport and Distribution
Zinc transport in plants involves two major transporter families: the ZnT (SLC30) family that functions to reduce cytoplasmic zinc concentrations and the ZIP (SLC39) family that functions to increase cytoplasmic zinc concentrations
Subcellular Localization
The subcellular localization of Zinc bis[oxido(dioxo)niobium] is not well-documented. It is known that the differential subcellular localization of the splice variants of the zinc transporter ZnT5 is dictated by the different C-terminal regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis[oxido(dioxo)niobium] typically involves the reaction of zinc oxide with niobium pentoxide under controlled conditions. The reaction is carried out in a high-temperature furnace, where the two oxides are mixed in stoichiometric amounts and heated to temperatures ranging from 800°C to 1000°C. The reaction can be represented as follows:
ZnO+Nb2O5→Zn(NbO3)2
Industrial Production Methods: In industrial settings, the production of Zinc bis[oxido(dioxo)niobium] follows a similar approach but on a larger scale. The raw materials, zinc oxide and niobium pentoxide, are sourced in bulk and subjected to rigorous quality control measures. The reaction is conducted in large furnaces with precise temperature control to ensure consistent product quality. The resulting compound is then purified through various techniques such as recrystallization and filtration to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: Zinc bis[oxido(dioxo)niobium] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized further under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced using suitable reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher niobium oxides, while reduction could produce lower niobium oxides or elemental niobium.
Comparación Con Compuestos Similares
Zinc oxide: A widely used compound with applications in catalysis, energy storage, and biomedical fields.
Niobium pentoxide: Known for its catalytic properties and use in electronic devices.
Zinc niobate: Another compound with similar applications in catalysis and energy storage.
Uniqueness: Zinc bis[oxido(dioxo)niobium] stands out due to its unique combination of zinc and niobium in a single compound, offering a distinct set of properties that are not observed in its individual components. This combination enhances its catalytic activity, electrochemical performance, and potential for forming nanostructures, making it a valuable material for various advanced applications .
Propiedades
IUPAC Name |
zinc;oxido(dioxo)niobium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nb.6O.Zn/q;;;;;;2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEUFVJJAJYJSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nb2O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584241 |
Source


|
| Record name | Zinc bis[oxido(dioxo)niobium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12201-66-0 |
Source


|
| Record name | Zinc bis[oxido(dioxo)niobium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














